molecular formula C27H23N5O2 B604423 N'-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide CAS No. 384849-33-6

N'-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide

Cat. No. B604423
CAS RN: 384849-33-6
M. Wt: 449.5g/mol
InChI Key: ABSAKSOINPGFJA-MWLSYYOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C27H23N5O2 and its molecular weight is 449.5g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

One relevant study discusses the selectivity and potency of chemical inhibitors for Cytochrome P450 (CYP) isoforms in human liver microsomes, highlighting the importance of such inhibitors in predicting drug-drug interactions (DDIs) and deciphering specific CYP isoforms' involvement in drug metabolism (Khojasteh et al., 2011). This suggests potential research applications in evaluating how the compound may act as an inhibitor for specific CYP isoforms, contributing to the development of safer pharmaceuticals by minimizing DDIs.

Heterocyclic Chemistry and Drug Synthesis

Another study reviews the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, emphasizing their reactivity and value as building blocks in synthesizing various heterocyclic compounds and dyes (Gomaa & Ali, 2020). The compound's structural features suggest possible applications in creating novel heterocyclic molecules with potential pharmaceutical or material science applications.

Antifungal Pharmacophore Development

Research into small molecules against Fusarium oxysporum highlights the structure-activity relationship (SAR) and pharmacophore predictions for antifungal properties (Kaddouri et al., 2022). This indicates the molecule's potential use in developing antifungal agents by exploring its pharmacophore site interactions.

Anticancer Agents Development

A review on Knoevenagel condensation products emphasizes their role in developing biologically active molecules, including anticancer agents (Tokala, Bora, & Shankaraiah, 2022). This suggests the compound could serve as a precursor in synthesizing molecules with significant anticancer activity through Knoevenagel condensation reactions.

Heterocyclic N-oxide Molecules in Drug Applications

The potential of heterocyclic N-oxide molecules in organic synthesis, catalysis, and drug applications is discussed, highlighting their importance in medicinal chemistry (Li et al., 2019). Given the indole moiety within the compound's structure, there's a possibility for its application in designing drugs with enhanced biological activity, leveraging the unique properties of heterocyclic N-oxides.

properties

IUPAC Name

N-[(Z)-1H-indol-3-ylmethylideneamino]-5-[2-[(4-methylphenyl)methoxy]phenyl]pyrazolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2/c1-18-10-12-19(13-11-18)17-34-26-9-5-3-7-22(26)24-14-25(31-30-24)27(33)32-29-16-20-15-28-23-8-4-2-6-21(20)23/h2-13,15-16,24-25,28,30-31H,14,17H2,1H3,(H,32,33)/b29-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQKXTTXDMLWHK-MWLSYYOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C3CC(NN3)C(=O)NN=CC4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C3CC(NN3)C(=O)N/N=C\C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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